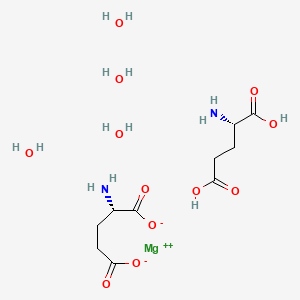
magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate is a complex compound that combines magnesium ions with (2S)-2-aminopentanedioate and (2S)-2-aminopentanedioic acid in a tetrahydrate form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate typically involves the reaction of magnesium salts with (2S)-2-aminopentanedioic acid in an aqueous solution. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the tetrahydrate complex. The process may involve the following steps:
- Dissolving magnesium salts (e.g., magnesium acetate) in water.
- Adding (2S)-2-aminopentanedioic acid to the solution.
- Adjusting the pH to a specific range to facilitate the reaction.
- Allowing the solution to crystallize, forming the tetrahydrate complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reaction conditions are carefully monitored and controlled. The use of high-purity reagents and advanced crystallization techniques ensures the consistent quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate can undergo various chemical reactions, including:
Oxidation: The compound may react with oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions may involve the addition of reducing agents, resulting in the reduction of specific functional groups within the compound.
Substitution: Substitution reactions can occur where specific atoms or groups within the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate has diverse applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its role in drug formulations.
Industry: It can be utilized in the production of specialized materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate involves its interaction with specific molecular targets and pathways. The magnesium ions may play a role in stabilizing the compound and facilitating its interactions with other molecules. The (2S)-2-aminopentanedioate and (2S)-2-aminopentanedioic acid components may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other magnesium complexes with amino acids or carboxylic acids, such as magnesium acetate tetrahydrate and magnesium diethanoate tetrahydrate.
Uniqueness
What sets magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate apart is its specific combination of magnesium ions with (2S)-2-aminopentanedioate and (2S)-2-aminopentanedioic acid, along with its tetrahydrate form
Eigenschaften
Molekularformel |
C10H24MgN2O12 |
|---|---|
Molekulargewicht |
388.61 g/mol |
IUPAC-Name |
magnesium;(2S)-2-aminopentanedioate;(2S)-2-aminopentanedioic acid;tetrahydrate |
InChI |
InChI=1S/2C5H9NO4.Mg.4H2O/c2*6-3(5(9)10)1-2-4(7)8;;;;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);;4*1H2/q;;+2;;;;/p-2/t2*3-;;;;;/m00...../s1 |
InChI-Schlüssel |
ZWCGDRSVJYJGFY-GYDBBPQESA-L |
Isomerische SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N.C(CC(=O)[O-])[C@@H](C(=O)[O-])N.O.O.O.O.[Mg+2] |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)N.C(CC(=O)[O-])C(C(=O)[O-])N.O.O.O.O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















